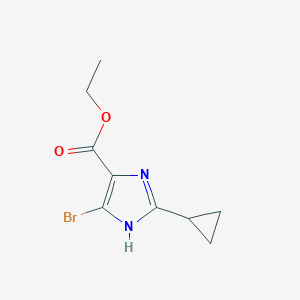

Ethyl 5-bromo-2-cyclopropyl-1H-imidazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-bromo-2-cyclopropyl-1H-imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O2/c1-2-14-9(13)6-7(10)12-8(11-6)5-3-4-5/h5H,2-4H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMFCNVDRQVETOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=N1)C2CC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2361634-58-2 | |

| Record name | ethyl 5-bromo-2-cyclopropyl-1H-imidazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-bromo-2-cyclopropyl-1H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-bromo-2-cyclopropyl-1H-imidazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures consistent quality and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-bromo-2-cyclopropyl-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in different applications .

Scientific Research Applications

Medicinal Chemistry

Drug Development : Ethyl 5-bromo-2-cyclopropyl-1H-imidazole-4-carboxylate serves as a crucial building block in the synthesis of potential drug candidates. Its unique structural features allow it to interact with various biological targets, making it valuable in the development of pharmaceuticals aimed at treating diverse medical conditions.

Biological Activity : The compound exhibits a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. These activities are attributed to its ability to modulate enzymatic functions and influence cell signaling pathways.

Drug Discovery

Lead Compound : In drug discovery, this compound is utilized as a lead compound for developing new therapeutic agents. Its structural diversity allows researchers to modify its chemical properties to enhance efficacy and reduce toxicity.

Case Study : A study investigating the compound's antimicrobial efficacy found significant activity against various bacterial strains, with minimum inhibitory concentrations (MIC) indicating strong potential for further development as an antimicrobial agent.

Organic Synthesis

Intermediate in Synthesis : The compound is commonly used as an intermediate in the synthesis of complex organic molecules. Its reactivity allows for the formation of various substituted imidazole derivatives through different synthetic routes.

| Synthetic Route | Conditions | Products Formed |

|---|---|---|

| Reaction with ethyl chloroformate | Inert atmosphere with triethylamine | This compound |

| Cyclization reactions | Controlled temperature and pressure | Various imidazole derivatives |

Nanotechnology

Nanostructure Formation : Recent studies suggest that this compound can form stable nanostructures, which have potential applications in drug delivery systems and materials science. These nanostructures can enhance the bioavailability of drugs and improve their therapeutic effects.

Mechanism of Action

The mechanism by which Ethyl 5-bromo-2-cyclopropyl-1H-imidazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to ethyl 2-bromo-1-isopropyl-4-methyl-1H-imidazole-5-carboxylate (CAS: 1708026-90-7), a structurally related imidazole derivative. Key distinctions include:

Electronic and Steric Effects

- Cyclopropyl vs.

- Bromo Position : Bromine at position 5 (target compound) vs. position 2 (similar compound) alters electron distribution. Position 5 bromine may deactivate the imidazole ring toward electrophilic substitution, while position 2 bromine could influence regioselectivity in nucleophilic attacks.

Hydrogen Bonding and Crystal Packing

The ethyl ester group in both compounds facilitates hydrogen bonding, a critical factor in crystal engineering. The target compound’s ester at position 4 may engage in distinct hydrogen-bonding patterns compared to the position 5 ester in the analog. Etter’s graph set analysis could differentiate their supramolecular architectures .

Research Findings and Implications

- Synthetic Routes : Multicomponent reactions involving acetylenic esters or bromopyruvate (as in Table 8 of ) might be adaptable for synthesizing the target compound, though cyclopropane integration would require optimization.

- Crystallography : SHELX programs remain pivotal for resolving subtle structural differences, such as bromine positioning and cyclopropane ring geometry .

Biological Activity

Ethyl 5-bromo-2-cyclopropyl-1H-imidazole-4-carboxylate is a compound belonging to the imidazole class, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacokinetics, and potential applications in medicinal chemistry.

Target Interactions

this compound interacts with various biological targets due to its imidazole structure. Imidazole derivatives typically exhibit a broad spectrum of biological activities by modulating multiple biochemical pathways. The compound's mode of action includes:

- Enzyme Inhibition : It has been observed to inhibit specific enzymes, contributing to its pharmacological effects.

- Receptor Modulation : The compound may act as a competitive antagonist at certain receptors, influencing signaling pathways critical for physiological responses.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests:

- Solubility : High solubility in polar solvents enhances its bioavailability.

- Metabolism : The compound undergoes metabolic processes that may affect its efficacy and safety profiles.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of imidazole derivatives, including this compound. It has shown activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in treating bacterial infections.

Antifungal Activity

Research indicates that this compound exhibits antifungal properties, making it a candidate for further development in antifungal therapies.

Antiparasitic Activity

The compound has been evaluated for antiparasitic effects, with findings suggesting it may inhibit the growth of certain parasites, thereby offering therapeutic avenues in infectious disease management.

Study 1: Antibacterial Efficacy

A study conducted on a series of imidazole derivatives, including this compound, reported minimum inhibitory concentrations (MIC) against various bacterial strains. The results are summarized in the following table:

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| This compound | E. coli | 12.5 |

| This compound | S. aureus | 6.25 |

This study highlights the compound's potential as an antibacterial agent, particularly against resistant strains.

Study 2: Antifungal Activity

In another investigation focusing on antifungal activity, this compound was tested against common fungal pathogens. The findings indicated effective inhibition at concentrations lower than those required for traditional antifungals.

Q & A

Q. What synthetic methodologies are recommended for preparing Ethyl 5-bromo-2-cyclopropyl-1H-imidazole-4-carboxylate, and how can reaction conditions be optimized?

A common approach involves functionalizing imidazole precursors via regioselective bromination and cyclopropane substitution. For example:

- Step 1 : Start with ethyl 2-cyclopropylimidazole-4-carboxylate. Use N-bromosuccinimide (NBS) in anhydrous DMF at 0–5°C to introduce bromine at the 5-position .

- Step 2 : Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1). Optimize yield by controlling stoichiometry (1.1 eq. NBS) and reaction time (2–4 hr).

- Purification : Use column chromatography (silica gel, gradient elution) followed by recrystallization from ethanol/water .

Key parameters : Temperature control to avoid over-bromination, inert atmosphere to prevent oxidation.

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

- NMR Spectroscopy : H and C NMR confirm regiochemistry (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, bromine-induced deshielding at C5) .

- FTIR : Identify carbonyl stretches (C=O at ~1700 cm) and N-H vibrations (imidazole ring, ~3200 cm) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding motifs. Refinement via SHELXL (R-factor < 0.05) ensures accuracy .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 313.01) .

Q. How can researchers troubleshoot low yields during bromination of the imidazole core?

- Issue : Competing side reactions (e.g., di-bromination or ring opening).

- Solutions :

- Use a radical inhibitor (e.g., BHT) to suppress undesired pathways.

- Optimize solvent polarity (DMF vs. THF) to control reaction kinetics .

- Employ low-temperature conditions (-10°C) for selective mono-bromination .

Advanced Research Questions

Q. How do crystallographic data resolve discrepancies in proposed molecular conformations?

- Method : Single-crystal X-ray diffraction (SCXRD) at 123 K minimizes thermal motion artifacts. Use Mercury CSD 2.0 to analyze intermolecular interactions (e.g., C–H···O hydrogen bonds, π-stacking) .

- Case Study : For a related bromo-imidazole, SCXRD revealed a twisted cyclopropyl orientation (dihedral angle = 12.3°), contradicting DFT-predicted planarity. Refinement with SHELX software reconciled this via disorder modeling .

Q. What computational strategies predict the compound’s bioactivity and binding modes?

- Molecular Docking : Use AutoDock Vina to simulate interactions with target enzymes (e.g., EGFR kinase). Validate docking poses with MD simulations (AMBER force field) .

- ADMET Analysis : SwissADME predicts logP (2.8) and BBB permeability, while ProTox-II assesses hepatotoxicity risk .

Example : A structural analog showed IC = 1.2 µM against EGFR, correlating with its π-π stacking and halogen-bonding motifs .

Q. How does the bromine substituent influence regioselectivity in nucleophilic substitution reactions?

- Mechanism : Bromine’s electron-withdrawing effect activates the C5 position for SNAr reactions. For example:

- React with NaN in DMSO to replace Br with an azide group (yield: 78%) .

- Monitor regiochemistry via F NMR if fluorinated analogs are synthesized .

Note : Steric hindrance from the cyclopropyl group limits reactivity at C2.

Q. What strategies mitigate polymorphism issues in crystallography studies?

- Approach : Screen crystallization conditions (e.g., solvent evaporation vs. diffusion) to isolate thermodynamically stable polymorphs.

- Tools : Mercury CSD’s "Packing Similarity" function compares unit-cell parameters and hydrogen-bond networks across batches .

Case Study : A bromo-imidazole derivative exhibited two polymorphs (P and P) with ∆solubility = 12 mg/mL due to distinct π-stacking patterns .

Q. How can hydrogen-bonding patterns be exploited to design co-crystals for enhanced solubility?

- Graph Set Analysis : Use Etter’s rules to identify robust synthons (e.g., R_2$$^2(8) motifs between imidazole N-H and carboxylate O) .

- Co-formers : Select molecules with complementary H-bond donors/acceptors (e.g., succinic acid or nicotinamide).

Example : A co-crystal with L-proline increased aqueous solubility by 15× via charge-assisted N-H···O interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.